4-fluoro-N-methyl-3-nitrobenzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including palladium-catalyzed reactions, phase transfer catalysis, and chlorination followed by amination. For instance, a related compound, 4-amino-2-fluoro-N-methyl-benzamide, was synthesized from 2-fluoro-4-nitrotoluene using potassium permanganate, followed by chlorination, amination, and hydrogenation to yield the final product with high efficiency . These methods could potentially be adapted for the synthesis of 4-fluoro-N-methyl-3-nitrobenzamide.
Molecular Structure Analysis
Crystal structure analysis of similar compounds, such as N-(arylsulfonyl)-4-fluorobenzamides, reveals that the aromatic rings in these molecules are inclined at significant angles, which could influence the molecular properties and reactivity . The molecular structure of 4-fluoro-N-methyl-3-nitrobenzamide would likely exhibit similar characteristics, affecting its interactions and biological activity.
Chemical Reactions Analysis
The chemical reactivity of nitrobenzamide derivatives is influenced by the presence of substituents on the benzene ring. For example, 4-iodo-3-nitrobenzamide can undergo metabolic reduction to form nitroso and amino derivatives, which have been shown to induce cell death in tumor cells . The presence of a fluorine atom in 4-fluoro-N-methyl-3-nitrobenzamide could similarly affect its reactivity and potential as a prodrug in chemotherapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives can be influenced by their molecular structure and substituents. For example, the fluorescence emissions of N-(methylthiazol-2-yl)-nitrobenzamide isomers are selectively reduced upon interaction with metal ions, which could be used for ion detection . Similarly, the presence of a fluorine atom in 4-fluoro-N-methyl-3-nitrobenzamide could confer unique optical and electronic properties, potentially useful for applications in material science or as a diagnostic tool.
Scientific Research Applications
Synthesis and Chemical Properties
Convenient Synthesis
A study by Xu, Xu, and Zhu (2013) describes a concise synthesis method for related compounds, indicating the chemical pathways and potential for efficient production of 4-fluoro-N-methyl-3-nitrobenzamide derivatives (Defeng Xu, Xingzhu Xu, & Zhiling Zhu, 2013).
Fluorescence Emission Variations
Phukan, Goswami, and Baruah (2015) explored the fluorescence emissions of various N-(methylthiazol-2-yl)nitrobenzamide isomers, showing selective reduction upon interaction with certain metal ions. This indicates the potential of 4-fluoro-N-methyl-3-nitrobenzamide in fluorescence-based applications (Nithi Phukan, Abir Goswami, & J. Baruah, 2015).
Applications in Imaging and Receptor Studies
PET Imaging Ligand Development
Yamasaki et al. (2011) synthesized a derivative for PET imaging targeting metabotropic glutamate receptor subtype 1. This suggests potential applications of 4-fluoro-N-methyl-3-nitrobenzamide derivatives in PET imaging (Tomoteru Yamasaki et al., 2011).
σ Receptor Radioligand
Shiue et al. (1997) explored derivatives of 4-fluoro-N-methyl-3-nitrobenzamide as potential ligands for PET imaging of σ receptors, indicating its utility in neuroimaging and receptor studies (C. Shiue et al., 1997).
Chemical Reactions and Interactions
- Crystal Engineering: Saha, Nangia, and Jaskólski (2005) discussed the formation of molecular tapes and interactions in crystals involving compounds like 4-nitrobenzamide, indicating potential uses in crystal engineering and design (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).
Anticancer and Antimicrobial Potential
- Anticancer Activity: Thimmegowda et al. (2008) synthesized and evaluated derivatives as inhibitors of breast cancer cell proliferation, suggesting potential therapeutic applications in oncology (N. R. Thimmegowda et al., 2008).
2
Antimycobacterial Activity
Wang et al. (2019) reported the design and synthesis of novel nitrobenzamide derivatives, including those related to 4-fluoro-N-methyl-3-nitrobenzamide, with considerable in vitro antitubercular activity. This highlights its potential in developing antimicrobial agents (Hongjiang Wang et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-fluoro-N-methyl-3-nitrobenzamide are currently unknown
Pharmacokinetics
The pharmacokinetic properties of 4-fluoro-N-methyl-3-nitrobenzamide have been partially characterized . The compound has a high gastrointestinal absorption and a low skin permeation rate . The compound is very soluble in water .
Action Environment
The action of 4-fluoro-N-methyl-3-nitrobenzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption, distribution, metabolism, and excretion of the compound .
properties
IUPAC Name |
4-fluoro-N-methyl-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGYDUQSOZFFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-3-nitrobenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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